Fmoc-L-HomoArg(OtBu,Pbf)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-HomoArg(OtBu,Pbf)-OH is a synthetic peptide produced through solid-phase synthesis. It is a derivative of the amino acid arginine and is commonly used in scientific research for its biochemical and physiological effects. This peptide is produced by coupling the Fmoc-L-HomoArg(OtBu,Pbf)-OH group to the C-terminus of a peptide chain. This compound has a variety of applications in the laboratory, ranging from protein structure and function studies to enzyme inhibition.
Wissenschaftliche Forschungsanwendungen
Fmoc-L-HomoArg(OtBu,Pbf)-OH has a variety of applications in scientific research. It is used in studies of protein structure and function, as well as enzyme inhibition. It is also used in studies of the biochemical and physiological effects of peptides. The compound can be used to study the binding of peptides to receptors, as well as the effects of peptide binding on receptor function. Additionally, Fmoc-L-HomoArg(OtBu,Pbf)-OH is used in studies of the structure-activity relationships of peptides.
Wirkmechanismus
The mechanism of action of Fmoc-L-HomoArg(OtBu,Pbf)-OH is not yet fully understood. It is believed that the compound binds to specific receptors on the cell surface, which then triggers a cascade of biochemical reactions. These reactions lead to changes in the cell’s physiology, such as changes in the cell’s metabolism or gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of Fmoc-L-HomoArg(OtBu,Pbf)-OH are not yet fully understood. Studies have shown that the compound can stimulate the release of hormones, such as insulin and glucagon. It has also been shown to have an effect on the expression of genes involved in the regulation of cell growth and differentiation. Additionally, studies have shown that the compound can modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Fmoc-L-HomoArg(OtBu,Pbf)-OH in laboratory experiments offers several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is relatively stable, making it suitable for long-term storage. The compound is also easy to handle and can be used in a variety of different experiments.
However, there are some limitations to the use of Fmoc-L-HomoArg(OtBu,Pbf)-OH in laboratory experiments. The compound is not very soluble in water and is not very stable in acidic or basic solutions. Additionally, the compound can be difficult to purify and can be prone to degradation.
Zukünftige Richtungen
There are several potential future directions for the use of Fmoc-L-HomoArg(OtBu,Pbf)-OH in scientific research. One potential direction is the use of the compound in the development of peptide-based drugs. The compound could be used to study the structure-activity relationships of peptides and to identify peptides with desirable pharmacological properties. Additionally, the compound could be used to study the binding of peptides to receptors and the effects of peptide binding on receptor function. Finally, the compound could be used to study the biochemical and physiological effects of peptides.
Synthesemethoden
The synthesis of Fmoc-L-HomoArg(OtBu,Pbf)-OH is achieved through a process of solid-phase peptide synthesis (SPPS). The process involves the attachment of the Fmoc-L-HomoArg(OtBu,Pbf)-OH group to the C-terminus of a peptide chain. The peptide chain is then attached to a solid support, such as a polystyrene resin, using a linker molecule. The Fmoc-L-HomoArg(OtBu,Pbf)-OH group is then attached to the peptide chain using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or HATU (o-hydroxybenzotriazole-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50N4O8S/c1-23-24(2)34(25(3)30-21-39(7,8)50-33(23)30)52(47,48)43-36(42-51-38(4,5)6)40-20-14-13-19-32(35(44)45)41-37(46)49-22-31-28-17-11-9-15-26(28)27-16-10-12-18-29(27)31/h9-12,15-18,31-32H,13-14,19-22H2,1-8H3,(H,41,46)(H,44,45)(H2,40,42,43)/t32-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOITQXGMLTGEC-YTTGMZPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NOC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NOC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-HomoArg(OtBu,Pbf)-OH |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.